Quinine hydrochloride
Overview
Description
Quinine hydrochloride is an alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633 . This compound is also a mild antipyretic and analgesic and has been used in common cold preparations .
Scientific Research Applications
Quinine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Quinine hydrochloride primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . The compound’s primary role is to interfere with the growth and reproduction of these malarial parasites, which inhabit the red blood cells .
Mode of Action
This compound interferes with the parasite’s ability to digest hemoglobin . It also inhibits the spontaneous formation of beta-hematin (haemozoin or malaria pigment), a toxic product of the digestion of hemoglobin by parasites . Because it is a weak base, it is concentrated in the food vacuoles of P. falciparum .
Biochemical Pathways
It is known that the compound interferes with the parasite’s digestion of hemoglobin, leading to the accumulation of toxic heme and subsequent death of the parasite .
Pharmacokinetics
This compound is metabolized in the liver, primarily by CYP3A4 and CYP2C19 . It has a protein binding of 70-95% and an elimination half-life of 8-14 hours in adults, and 6-12 hours in children . About 20% of the compound is excreted through the kidneys .
Result of Action
The result of this compound’s action is the death of the malarial parasites. By inhibiting the digestion of hemoglobin and the formation of beta-hematin, the compound causes the accumulation of toxic heme within the parasites, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the density of bitter receptors in the duodenum may affect the release of gut and gluco-regulatory hormones and upper gut motility . Additionally, the severity of infection, routes of administration, and nutritional status can impact the pharmacokinetics of this compound .
Safety and Hazards
Future Directions
Quinine hydrochloride has remained a very relevant antimalarial drug 400 years after its effectiveness was discovered . Unlike other antimalarials, the development of resistance to quinine has been slow . Therefore, it is still used for the treatment of severe and cerebral malaria, for malaria treatment in all trimesters of pregnancy, and in combination with doxycycline against multidrug-resistant malaria parasites .
Biochemical Analysis
Biochemical Properties
Quinine hydrochloride interacts with various enzymes and proteins. It is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the antimicrobial effects of antimicrobial blue light against multidrug-resistant Gram-negative bacteria in vitro . It also has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .
Molecular Mechanism
The molecular mechanism of action of this compound is not entirely clear. It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . It also has gametocytocidal activity against P. vivax and P. malariae .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that this compound enhanced the inactivation of multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii when illuminated with antimicrobial blue light .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that the addition of this compound significantly potentiated the antimicrobial effects of antimicrobial blue light in a mouse skin abrasion infection model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways . The major metabolite of quinine is 3-hydroxyquinine, formed by CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. As a weak base, it is concentrated in the food vacuoles of P. falciparum . It is also excreted through the kidneys .
Preparation Methods
The preparation of quinine hydrochloride involves transforming quinine sulfate to quinine, then dispersing the quinine into a dispersing agent, adding hydrochloric acid or introducing hydrogen chloride gas to react, and obtaining this compound through crystallization . The method uses common acids and bases, and solvents with low toxicity and low price, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Quinine hydrochloride undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: Quinine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrochloric acid, bromine, and methanol . Major products formed from these reactions include quinone derivatives and dihydroquinine .
Comparison with Similar Compounds
Quinine hydrochloride can be compared with other similar compounds such as hydroxychloroquine and artemether/lumefantrine:
Hydroxychloroquine: Used for lupus, rheumatoid arthritis, and malaria prevention.
Artemether/lumefantrine: Used for the treatment of malaria and is considered more efficacious with fewer side effects.
This compound remains unique due to its long history of use, slow development of resistance, and its specific applications in severe malaria cases .
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-89-2 | |
Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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